

3-Chloro-2-fluoroanisole CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Chloro-2-fluoroanisole

Cat. No.: B1586977

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An In-depth Technical Guide to 3-Chloro-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoroanisole is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzene ring, imparts specific reactivity and properties that are of significant interest in the fields of medicinal chemistry and materials science. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of **3-Chloro-2-fluoroanisole**, including its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety and handling information.

Chemical Properties and Identification

3-Chloro-2-fluoroanisole is a light yellow liquid at room temperature.^[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	261762-56-5	[2][3]
Molecular Formula	C ₇ H ₆ ClFO	[2][3]
Molecular Weight	160.57 g/mol	[2][3]
Appearance	Light yellow liquid	[1]
Boiling Point	197.5 ± 20.0 °C at 760 mmHg	[4]
Density	1.2 ± 0.1 g/cm ³	[4]
Flash Point	73.2 ± 21.8 °C	[4]
IUPAC Name	1-chloro-2-fluoro-3-methoxybenzene	[5]

Synthesis of 3-Chloro-2-fluoroanisole

The synthesis of **3-Chloro-2-fluoroanisole** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[2] The following protocol is a detailed, step-by-step methodology for its preparation.

Experimental Protocol

Step 1: Methoxylation of 2,4-dichloro-3-fluoronitrobenzene

- In a 2L four-necked flask, dissolve 210 g of 2,4-dichloro-3-fluoronitrobenzene in 500 mL of methanol with stirring.
- Heat the solution to 40-50 °C.
- Slowly add 283.5 g of a 20% sodium methoxide solution in methanol dropwise.
- After the addition is complete, maintain the temperature and continue the reaction for 2 hours.
- Monitor the reaction progress by HPLC until the starting material is ≤1%.

- Cool the reaction mixture to 20-30 °C and adjust the pH to approximately 7 by adding a solution of hydrochloric acid in methanol.
- Filter the mixture to remove the precipitated salts.

Step 2: Reduction of the Nitro Group

- The filtrate from the previous step is subjected to hydrogenation using Raney nickel as a catalyst.
- Purge the reaction vessel with nitrogen three times, followed by hydrogen three times.
- Increase the temperature to 40-50 °C and maintain the hydrogen pressure at 10-15 bar.
- Continue the hydrogenation for 4 hours, or until hydrogen is no longer consumed.
- Cool the reaction mixture to 20-30 °C, vent the hydrogen, and purge with nitrogen.
- Filter the mixture to recover the Raney nickel catalyst.
- Concentrate the mother liquor to dryness to obtain a mixture of 2-methoxy-3-fluoro-4-chloroaniline and 2-chloro-3-fluoro-4-methoxyaniline.

Step 3: Diazotization

- In a 2L four-neck flask, dissolve 158 g of the aniline mixture from the previous step in 1500 g of 20% sulfuric acid with heating until a clear solution is obtained.
- Cool the solution to -5 to 5 °C, which will cause a large amount of white solid to precipitate.
- Slowly add 144.9 g of a 50% sodium nitrite solution dropwise. The solid will dissolve during the addition.
- After the addition is complete, add a small amount of sulfamic acid to quench any excess sodium nitrite. Confirm the absence of nitrous acid using starch-potassium iodide paper. The resulting solution contains the diazonium salt.

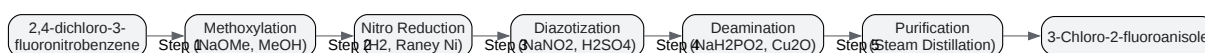
Step 4: Deamination

- In a separate 3L four-necked flask, prepare a solution of 96.8 g of sodium hypophosphite and 31.7 g of cuprous oxide in 500 g of 50% sulfuric acid.
- Warm this solution to 30-40 °C.
- Slowly add the diazonium salt solution from the previous step. Nitrogen gas will be evolved during the addition.
- After the addition is complete, incubate the reaction for 5 hours.
- Monitor the reaction by HPLC to ensure the diazonium salt concentration is $\leq 1\%$.

Step 5: Purification

- Purify the reaction mixture by steam distillation at an elevated temperature.
- Separate the collected fractions and wash the oil layer twice with 100 g portions of 20% sodium hydroxide solution.
- Allow the layers to separate to obtain **3-Chloro-2-fluoroanisole** with a purity of $\geq 98\%$ as determined by HPLC.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **3-Chloro-2-fluoroanisole**.

Spectroscopic Data

While experimental spectra for **3-Chloro-2-fluoroanisole** are not readily available in public databases, the following table provides predicted and expected spectroscopic characteristics based on its structure and data from similar compounds.

Technique	Expected Data
^1H NMR	Aromatic protons (3H) are expected in the range of δ 6.8-7.5 ppm, showing complex splitting patterns due to ^1H - ^1H and ^1H - ^{19}F coupling. The methoxy protons (3H) should appear as a singlet around δ 3.9 ppm.
^{13}C NMR	Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be downfield, while the carbons attached to fluorine and chlorine will show characteristic shifts and C-F coupling. The methoxy carbon should appear around δ 56 ppm.
IR Spectroscopy	Characteristic peaks are expected for C-H stretching of the aromatic ring (~ 3000 - 3100 cm^{-1}), C-H stretching of the methoxy group (~ 2850 - 2950 cm^{-1}), C=C stretching of the aromatic ring (~ 1450 - 1600 cm^{-1}), C-O stretching of the anisole ($\sim 1250\text{ cm}^{-1}$), and C-F and C-Cl stretching in the fingerprint region.
Mass Spectrometry	The monoisotopic mass is 160.00912 Da. ^[1] The mass spectrum will show a characteristic isotopic pattern for a compound containing one chlorine atom (M^+ and $M+2$ peaks in an approximate 3:1 ratio).

Applications in Drug Discovery

Halogenated organic molecules, including fluoroanisoles, play a crucial role in modern drug discovery. The introduction of fluorine and chlorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.^{[6][7]}

- **Modulation of Physicochemical Properties:** The fluorine atom in **3-Chloro-2-fluoroanisole** can influence the molecule's conformation and electronic properties.^[6] This can be exploited to fine-tune the properties of a drug candidate to improve its absorption, distribution, metabolism, and excretion (ADME) profile.
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.^[7]
- **Binding Affinity:** The electronegative fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance the binding affinity and potency of a drug.
- **Versatile Intermediate:** **3-Chloro-2-fluoroanisole** serves as a versatile intermediate for the synthesis of a wide range of more complex molecules that are being investigated as potential drug candidates. Its different functional groups allow for selective chemical modifications, enabling the construction of diverse molecular scaffolds.

Safety and Handling

3-Chloro-2-fluoroanisole is a chemical that should be handled with appropriate safety precautions in a laboratory setting. The following information is based on available safety data for similar compounds.

Hazard Identification

- Harmful if swallowed, in contact with skin, or if inhaled.^[3]
- Causes skin and serious eye irritation.^[3]
- May cause respiratory irritation.^[3]

Recommended Precautions

- **Engineering Controls:** Use only in a well-ventilated area, preferably in a chemical fume hood.^[3]
- **Personal Protective Equipment (PPE):**

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]
- Skin Protection: Wear chemically resistant gloves, such as nitrile rubber, and a lab coat.[3]
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[3]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[3]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

First Aid Measures

- If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]
- In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]
- In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
- If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Conclusion

3-Chloro-2-fluoroanisole is a key chemical intermediate with significant potential in the development of new pharmaceuticals and other advanced materials. Its synthesis, while requiring multiple steps, is well-documented and achievable with standard laboratory equipment. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development. This guide provides a solid foundation of technical information for scientists and researchers working with this versatile compound.

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